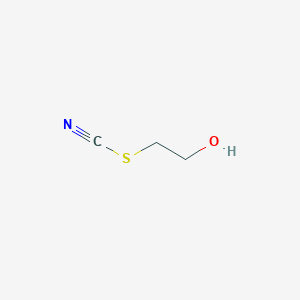
Thiocyanic acid, 2-hydroxyethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiocyanic acid, 2-hydroxyethyl ester can be synthesized through the reaction of thiocyanic acid with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired ester. Another method involves the reaction of potassium thiocyanate with ethylene chlorohydrin in the presence of a base, such as sodium hydroxide, to yield the ester.
Industrial Production Methods
Industrial production of this compound often involves the large-scale reaction of thiocyanic acid with ethylene oxide. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Thiocyanic acid, 2-hydroxyethyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester to thiols or other reduced sulfur-containing compounds.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Thiocyanic acid, 2-hydroxyethyl ester has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of thiocyanic acid, 2-hydroxyethyl ester involves its ability to interact with various molecular targets. The ester can undergo hydrolysis to release thiocyanate ions, which can then participate in various biochemical pathways. The thiocyanate ions can inhibit certain enzymes or disrupt cellular processes, leading to their biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiocyanic acid, ethyl ester: Similar structure but with an ethyl group instead of a 2-hydroxyethyl group.
Thiocyanic acid, octyl ester: Contains an octyl group, making it more hydrophobic.
Thiocyanic acid, 2-(acetyloxy)ethyl ester: Contains an acetyloxy group, which can influence its reactivity and biological activity.
Uniqueness
Thiocyanic acid, 2-hydroxyethyl ester is unique due to the presence of the 2-hydroxyethyl group, which imparts different chemical and physical properties compared to other thiocyanic acid esters. This group can influence the compound’s solubility, reactivity, and interactions with biological molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
693-08-3 |
|---|---|
Molekularformel |
C3H5NOS |
Molekulargewicht |
103.15 g/mol |
IUPAC-Name |
2-hydroxyethyl thiocyanate |
InChI |
InChI=1S/C3H5NOS/c4-3-6-2-1-5/h5H,1-2H2 |
InChI-Schlüssel |
MKVVFYDUPPFXTI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


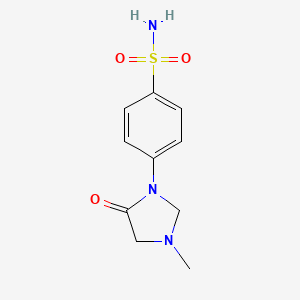

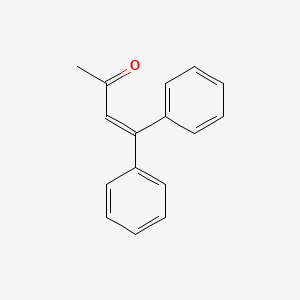
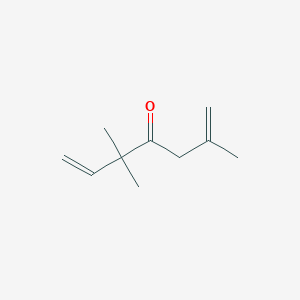


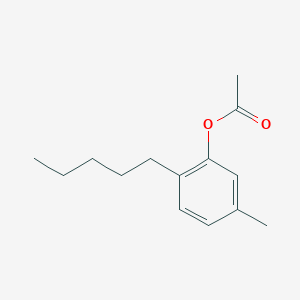
![[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea](/img/structure/B14743211.png)
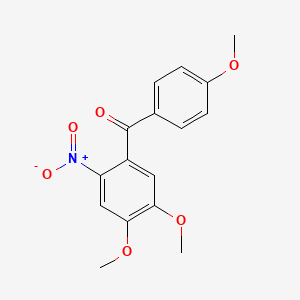
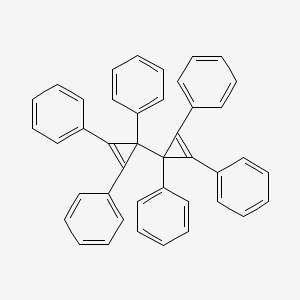

![N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide](/img/structure/B14743231.png)
![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine](/img/structure/B14743234.png)
![2-[([1,1'-Biphenyl]-2-yl)sulfanyl]aniline](/img/structure/B14743240.png)
